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Compound of Interest

Compound Name: N,N-Dimethylglycine hydrochloride

Cat. No.: B1359939

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, and its hydrochloride salt
(DMG-HCI), have demonstrated significant immunomodulatory properties. As a metabolic
enhancer, DMG has been shown to potentiate both humoral and cell-mediated immune
responses.[1][2] This makes DMG-HCI a valuable compound for investigation in various
immunological assays, particularly for researchers and professionals involved in drug
development and the study of immune function. DMG has been observed to stimulate B-cell
antibody production, enhance T-cell and macrophage activity, and modulate cytokine secretion.
[2][3] These application notes provide detailed protocols for utilizing DMG-HCI in key
immunological assays and summarize the available quantitative data on its effects.

Data Presentation

The following tables summarize the quantitative effects of N,N-Dimethylglycine on various
immunological parameters as reported in published studies.

Table 1: Effect of N,N-Dimethylglycine on Antibody Production
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DMG
Subject Antigen Outcome Reference
Treatment
Fourfold increase
in antibody
Human
Pneumococcal response
Volunteers ] Oral DMG [1]
Vaccine compared to
(n=20)
placebo (P <
0.01)

_ Influenza Virus
Rabbits )
Vaccine

20 mg/kg body
weight daily

Over fourfold
increase in mean
antibody titer
after first
inoculation (p =
0.0006)

[4]

Salmonella typhi
O Antigen

Rabbits

20 mg/kg body
weight daily

Over threefold
increase in mean
antibody titer
after first
inoculation (p =
0.0302) and over
fivefold increase
after booster (p =
0.0047)

[4]

) Salmonella typhi
Rabbits ]
H Antigen

20 mg/kg body
weight daily

Higher mean
antibody titers
compared to
controls after

both inoculations

[4]

Table 2: Effect of N,N-Dimethylglycine on Cell-Mediated Immunity
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DMG
Assay Cell Type Outcome Reference
Treatment
Almost threefold
Human i )
increase in
Lymphocytes
Lymphocyte . _ - response to
) (from patients In vitro addition )
Transformation o phytohemaggluti [1]
with diabetes of DMG ] )
Assay . nin, concanavalin
and sickle cell
) A, and pokeweed
disease) ]
mitogen
Rabbit Tenfold increase
Lymphocyte Lymphocytes in mean
ymPoey ) -y P ) Y ) 20 mg/kg body ) )
Transformation (immunized with ] ] proliferative [4]
) weight daily
Assay influenza response (p =
vaccine) 0.0024)
Rabbit ,
L hoovt ] hoovt Fourfold increase
mphocyte mphocytes
ympnocy ) .y P ) Y ] 20 mg/kg body in mean
Transformation (immunized with ] ] o [4]
~ weight daily thymidine uptake
Assay Salmonella typhi
_ (p = 0.0180)
vaccine)
Significantly
higher mean
Leukocyte
o Human response to
Inhibition Factor Oral DMG ) [1]
Leukocytes streptokinase-

Production

streptodornase
(P <0.001)

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the immunomodulatory

effects of N,N-Dimethylglycine hydrochloride.

Protocol 1: In Vitro B-Cell Antibody Production Assay

using ELISA
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This protocol details the stimulation of isolated B-cells with DMG-HCI and the subsequent

measurement of antibody production by Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

N,N-Dimethylglycine hydrochloride (DMG-HCI)
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
B-cell isolation kit (e.g., CD19 MicroBeads)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-
Streptomycin, and 50 uM 2-mercaptoethanol

B-cell activators (e.g., CpG oligodeoxynucleotides, anti-CD40 antibody, IL-4, IL-21)
ELISA plate (96-well, high-binding)

Coating antibody (e.g., goat anti-human IgM/IgG)

Blocking buffer (e.g., PBS with 1% BSA)

Detection antibody (e.g., HRP-conjugated goat anti-human IgM/IgG)

TMB substrate

Stop solution (e.g., 2N H2S0a4)

Plate reader

Procedure:

B-Cell Isolation: Isolate PBMCs from healthy donor blood using density gradient
centrifugation. Enrich for B-cells using a positive or negative selection kit according to the
manufacturer's instructions.

Cell Culture and Stimulation:
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Resuspend isolated B-cells in complete RPMI-1640 medium at a density of 1 x 10°
cells/mL.

Plate 100 pL of the cell suspension into each well of a 96-well culture plate.
Add 50 pL of medium containing B-cell activators to each well.

Prepare a stock solution of DMG-HCI in sterile PBS and dilute to desired concentrations in
culture medium.

Add 50 pL of the DMG-HCI dilutions to the respective wells. Include a vehicle control
(medium only).

Incubate the plate at 37°C in a humidified 5% CO:z incubator for 5-7 days.

ELISA for Antibody Quantification:

[¢]

Coating: Coat a 96-well ELISA plate with 100 uL/well of coating antibody diluted in PBS.
Incubate overnight at 4°C.

Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

Blocking: Block the plate with 200 uL/well of blocking buffer for 1-2 hours at room
temperature.

Washing: Repeat the washing step.

Sample Incubation: Collect the supernatants from the B-cell culture. Add 100 pL of diluted
supernatants to the ELISA plate. Incubate for 2 hours at room temperature.

Washing: Repeat the washing step.

Detection Antibody: Add 100 uL/well of HRP-conjugated detection antibody. Incubate for 1
hour at room temperature.

Washing: Repeat the washing step.
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o Development: Add 100 pL/well of TMB substrate and incubate in the dark for 15-30
minutes.

o Stopping Reaction: Add 50 uL/well of stop solution.

o Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 2: T-Cell Proliferation Assay using Flow
Cytometry (CFSE)

This protocol describes the use of carboxyfluorescein succinimidyl ester (CFSE) to measure T-
cell proliferation in response to DMG-HCI stimulation.

Materials:

e DMG-HCI

e PBMCs

e RPMI-1640 medium (as in Protocol 1)

o T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
e CFSE staining solution

o FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

e Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

Flow cytometer

Procedure:

e PBMC Isolation and Staining:

o Isolate PBMCs as described previously.

o Resuspend cells at 1 x 107 cells/mL in pre-warmed PBS.
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o Add an equal volume of 2X CFSE solution (final concentration 1-5 pM). Mix quickly and
incubate for 10 minutes at 37°C in the dark.

o Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

o Wash the cells three times with complete medium.

e Cell Culture and Stimulation:

o

Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10 cells/mL.

[¢]

Plate 100 pL of the cell suspension into each well of a 96-well plate.

[e]

Add 50 pL of medium containing a T-cell mitogen.

[e]

Add 50 pL of DMG-HCI dilutions or vehicle control.

(¢]

Incubate for 3-5 days at 37°C in a 5% CO: incubator.
e Flow Cytometry Analysis:

Harvest the cells and wash with FACS buffer.

[¢]

[e]

Stain the cells with fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3,
CD4, CD8) for 30 minutes at 4°C.

Wash the cells twice with FACS buffer.

[e]

o

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

[¢]

Analyze the data by gating on the T-cell populations and examining the CFSE
fluorescence intensity. Each peak of decreasing fluorescence represents a cell division.

Signaling Pathways and Visualizations

While the precise molecular mechanisms of N,N-Dimethylglycine's immunomodulatory effects
are still under investigation, its known ability to enhance lymphocyte proliferation and cytokine
production suggests the involvement of key immune signaling pathways such as the NF-kB
and MAPK pathways.
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Proposed Signaling Pathway for DMG-HCI in Immune
Cells

DMG-HCI may act as a signaling molecule or metabolic intermediate that, upon entering an
immune cell (e.g., a T-cell or B-cell), triggers a cascade of intracellular events. This could
involve the activation of protein kinase C (PKC), leading to the activation of the IKK complex.
The IKK complex then phosphorylates IkB, leading to its degradation and the subsequent
release and nuclear translocation of the NF-kB transcription factor. In the nucleus, NF-kB
promotes the transcription of genes involved in cell proliferation, survival, and cytokine
production. Concurrently, DMG-HCI might influence the MAPK pathway, leading to the
activation of transcription factors such as AP-1, which also contributes to the expression of

immunomodulatory genes.

Phosphorylates IkB. Releases 3 : Nucleus

MAPK Pathway | _Activates
(e.g., p38, ERK)

Click to download full resolution via product page

Caption: Proposed signaling pathway of DMG-HCI in immune cells.

Experimental Workflow: ELISA for Antibody Production

The following diagram illustrates the workflow for the in vitro B-cell antibody production assay.
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Caption: Workflow for B-cell antibody production assay.
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Experimental Workflow: T-Cell Proliferation Assay
(CFSE)

The diagram below outlines the major steps in the CFSE-based T-cell proliferation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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